5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Its structure features:
- A pyrrolone core substituted at the 3-position with a hydroxyl group.
- A 4-butoxyphenyl moiety at the 5-position, enhancing lipophilicity.
- A 2-thienylcarbonyl group at the 4-position, contributing electron-withdrawing effects.
- A 2-(4-morpholinyl)ethyl chain at the 1-position, which may improve solubility and bioavailability through morpholine’s polar tertiary amine.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 7) suggest applications in anticancer, antiestrogenic, and enzyme-modulating activities .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-2-3-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-4-17-33-20)24(29)25(30)27(22)11-10-26-12-15-31-16-13-26/h4-9,17,22,29H,2-3,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSXPXQYJBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include substitutions at the 1-, 4-, and 5-positions of the pyrrolone core. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The 4-butoxyphenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., phenyl or methylbenzoyl in ). However, the morpholine moiety counterbalances this by improving aqueous solubility .
- Melting Points: Analogs with bulky 5-position substituents (e.g., tert-butylphenyl in , mp 263–265°C) exhibit higher melting points than those with polar groups (e.g., dimethylaminophenyl in ), likely due to enhanced crystal packing .
- Stability : Thienylcarbonyl (target) vs. benzoyl (): The thiophene ring may reduce oxidative stability compared to benzoyl but could enhance π-stacking interactions in biological targets .
Data Tables
Table 1: Key Physicochemical Data for Selected Analogs
Notes
Structural Nuances : The target compound’s 2-thienylcarbonyl group distinguishes it from benzoyl-substituted analogs (). Thiophene’s lower aromaticity may reduce metabolic degradation compared to benzene rings .
Morpholine vs. Other Amines: The 4-morpholinylethyl chain (target) likely offers better solubility than diethylaminoethyl () due to morpholine’s cyclic ether and tertiary amine .
Contradictions in Substituent Effects : While tert-butylphenyl () increases hydrophobicity, the 4-butoxyphenyl group (target) balances lipophilicity with ether-mediated solubility .
Gaps in Data : Direct pharmacological data for the target compound are lacking; inferences are drawn from structural analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
